Home > Products > Screening Compounds P4869 > gamma-Glutamyldopa
gamma-Glutamyldopa - 52370-58-8

gamma-Glutamyldopa

Catalog Number: EVT-427906
CAS Number: 52370-58-8
Molecular Formula: C14H18N2O7
Molecular Weight: 326.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gamma-Glutamyldopa is a compound formed by the conjugation of the amino acid L-glutamic acid and L-DOPA (L-3,4-dihydroxyphenylalanine). This compound has garnered attention due to its potential therapeutic applications, particularly in enhancing renal blood flow and as a prodrug for dopamine delivery in the body. It is classified under γ-glutamyl compounds, which are known for their physiological benefits and stability in biological systems.

Source and Classification

Gamma-Glutamyldopa is synthesized primarily through enzymatic processes involving bacterial gamma-glutamyltranspeptidase, an enzyme that facilitates the transfer of the gamma-glutamyl group from one amino acid to another. The primary sources of this enzyme include various strains of bacteria, such as Escherichia coli and Bacillus subtilis . Gamma-Glutamyldopa belongs to the broader class of gamma-glutamyl compounds, which are characterized by their ability to enhance solubility and stability of amino acids in aqueous solutions.

Synthesis Analysis

Methods and Technical Details

The synthesis of gamma-glutamyldopa can be achieved using bacterial gamma-glutamyltranspeptidase through a straightforward enzymatic reaction. The process typically involves:

  1. Substrate Preparation: L-glutamine serves as the gamma-glutamyl donor, while L-DOPA acts as the acceptor molecule.
  2. Enzymatic Reaction: The reaction is catalyzed by bacterial gamma-glutamyltranspeptidase, which facilitates the transfer of the gamma-glutamyl group from L-glutamine to L-DOPA.
  3. Purification: Following synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate gamma-glutamyldopa from other by-products .
Chemical Reactions Analysis

Reactions and Technical Details

Gamma-Glutamyldopa participates in various biochemical reactions, primarily related to its role as a prodrug. Upon administration, it undergoes hydrolysis facilitated by enzymes such as gamma-glutamyltranspeptidase, releasing L-DOPA and glutamic acid. This reaction can be summarized as follows:

Gamma GlutamyldopaEnzymatic HydrolysisL DOPA+L Glutamate\text{Gamma Glutamyldopa}\xrightarrow{\text{Enzymatic Hydrolysis}}\text{L DOPA}+\text{L Glutamate}

This hydrolysis is crucial for its pharmacological effects, particularly in enhancing dopamine levels in target tissues like the kidneys.

Mechanism of Action

Process and Data

The mechanism of action for gamma-glutamyldopa primarily revolves around its conversion to L-DOPA, which subsequently leads to increased dopamine synthesis. Dopamine plays a vital role in regulating renal blood flow and other physiological functions.

Upon administration, gamma-glutamyldopa is absorbed into systemic circulation where it reaches target tissues. The enzymatic cleavage by gamma-glutamyltranspeptidase results in elevated local concentrations of dopamine, which enhances renal perfusion without significant systemic side effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Gamma-Glutamyldopa exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: More stable than its parent compounds (L-DOPA and glutamic acid) in aqueous solutions.
  • pH Sensitivity: Stability may vary with pH; optimal stability observed at neutral pH levels.

These properties make gamma-glutamyldopa an attractive candidate for therapeutic applications requiring stable delivery systems.

Applications

Scientific Uses

Gamma-Glutamyldopa has several scientific applications:

  1. Pharmacology: Used as a prodrug to enhance renal blood flow by increasing local dopamine levels.
  2. Biochemistry Research: Investigated for its role in neurotransmitter synthesis pathways.
  3. Therapeutic Development: Explored for potential use in treating conditions associated with dopamine deficiency, such as Parkinson's disease.

The compound's unique properties facilitate ongoing research into its broader applications within medical science .

Introduction to γ-Glutamyldopa: A Renal-Targeted Dopaminergic Prodrug

Historical Context of Dopamine Precursor Development

The pursuit of renal-specific vasodilators emerged from limitations observed with systemic dopamine administration. While dopamine effectively increases renal blood flow at low doses, its therapeutic utility is constrained by dose-dependent systemic effects: α-adrenergic activation causes vasoconstriction and hypertension at higher doses, while β-adrenergic effects increase cardiac output and arrhythmia risk. Furthermore, dopamine’s inability to cross the blood-brain barrier necessitates peripheral administration, yet it still triggers extrarenal cardiovascular effects like tachycardia and gangrene [3]. These challenges catalyzed research into prodrug strategies that could selectively deliver dopamine to the kidneys. Early approaches focused on conjugating dopamine to targeting moieties, yielding compounds like γ-glutamyl dopamine. However, these derivatives often retained intrinsic pharmacological activity or exhibited instability, limiting their clinical utility. The key breakthrough came with the recognition that dopamine precursors (rather than conjugated dopamine itself) could exploit renal enzymatic pathways for site-specific activation [1] [3].

Table 1: Evolution of Renal-Targeted Dopaminergic Agents

CompoundKey AdvantageLimitation
Free DopamineRenal vasodilation at low dosesSystemic effects (tachycardia, hypertension)
γ-Glutamyl DopamineIncreased renal uptake via GGTRetained intrinsic dopaminergic activity
L-DOPACrosses blood-brain barrier; metabolic conversionNon-specific systemic conversion to dopamine
γ-Glutamyldopa (Gludopa)Requires sequential renal enzymatic activationMinimal systemic dopamine release

Discovery and Rationale for γ-Glutamyldopa as a Kidney-Specific Agent

γ-Glutamyldopa (L-γ-glutamyl-L-3,4-dihydroxyphenylalanine) was rationally designed to exploit two renal enzymatic properties: high concentrations of γ-glutamyl transpeptidase (GGT) and aromatic L-amino acid decarboxylase (AADC). GGT, anchored to the apical membrane of renal proximal tubules, catalyzes the cleavage of γ-glutamyl bonds in glutathione and related compounds. Renal GGT activity is 100-fold higher than in skeletal muscle (0.067 relative activity) and 30-fold higher than in the liver (3.9 relative activity), establishing the kidney as the primary site for γ-glutamyldopa metabolism [3] [4]. Following GGT-mediated hydrolysis, the liberated L-DOPA undergoes rapid decarboxylation to dopamine by renal AADC, which is similarly concentrated in tubular epithelial cells [1] [5].

Pharmacokinetic studies in rats demonstrate that >68% of γ-glutamyldopa elimination occurs in the kidneys, with only 10% excreted unchanged. After intravenous administration (2 mg/kg), γ-glutamyldopa exhibits a short half-life (14.4 minutes) and high clearance (50.9 ml/min/kg), reflecting efficient renal extraction. Critically, dopamine concentrations in kidneys after γ-glutamyldopa administration are 5 times higher than those achieved with equivalent L-DOPA doses. The kidney/heart dopamine ratio reaches 25.8 with γ-glutamyldopa versus 4.3 with L-DOPA, confirming unparalleled renal selectivity [1] [3] [5].

Table 2: Tissue Distribution of γ-Glutamyl Transpeptidase (GGT) Activity

TissueRelative GGT ActivityRole in γ-Glutamyldopa Metabolism
Kidney100.0Primary site of hydrolysis
Pancreas8.3Minor contribution
Liver3.9Minimal contribution
Intestine0.95Negligible
Heart Muscle0.045Negligible
Skeletal Muscle0.067Negligible

Data from Orlowski & Szewczuk (1961) as cited in [3] [4]

Functional validation comes from renal hemodynamic studies: γ-glutamyldopa infusions (10 nmol/g/30 min) in rats increase renal plasma flow by 60%, whereas equivalent L-DOPA doses show no effect. Systemic effects emerge only at 20-fold higher doses, confirming the therapeutic window for renal-specific vasodilation [1]. This effect is blocked by dopamine receptor antagonists (e.g., sulpiride), confirming dopaminergic mediation [5].

Structural Uniqueness in Prodrug Design

γ-Glutamyldopa’s molecular architecture (C₁₄H₁₈N₂O₇) features three critical elements enabling renal specificity:

  • γ-Glutamyl Bond: Unlike standard peptide bonds (α-linked), the γ-carboxyl group of glutamate forms an amide bond with DOPA’s α-amino group. This unique linkage renders γ-glutamyldopa resistant to ubiquitous peptidases but susceptible to GGT, which specifically cleaves γ-glutamyl bonds [1] [4].
  • DOPA as Latent Dopamine: Incorporating DOPA rather than dopamine creates a metabolically inert precursor. The free carboxyl group of DOPA enhances solubility and prevents direct interaction with dopamine receptors, eliminating off-target activity prior to activation [3].
  • Anionic Charge Profile: At physiological pH, γ-glutamyldopa carries a net negative charge due to its carboxylate groups. This polarity limits passive diffusion across cellular membranes, further confining activation to sites expressing GGT on their surface (e.g., renal tubules) [4].

Biochemical studies confirm the sequential activation mechanism:

  • Step 1: GGT cleaves the γ-glutamyl bond, releasing glutamate and free L-DOPA at the renal tubular surface.
  • Step 2: Renal AADC decarboxylates L-DOPA to dopamine, which activates local D1 receptors, inducing vasodilation [1] [5].

Synthetic routes underscore this design:

  • Chemical Synthesis: Phthaloyl-protected glutamate reacts with DOPA methyl ester, followed by hydrazine deprotection and ion-exchange purification [3].
  • Enzymatic Synthesis: Sheep kidney GGT directly transfers γ-glutamyl groups from glutathione to DOPA, mirroring the physiological pathway [3].

Table 3: Structural Comparison of Dopamine Precursors

Structural Featureγ-GlutamyldopaL-DOPA
Active MoietyDOPA (requires decarboxylation)DOPA (requires decarboxylation)
Targeting Groupγ-Glutamyl moietyNone
Enzymatic Activation SiteRenal tubules (GGT-dependent)Systemic (ubiquitous AADC)
Renal Specificity IndexKidney/Heart dopamine = 25.8Kidney/Heart dopamine = 4.3

Compounds Mentioned

  • γ-Glutamyldopa (Gludopa)
  • Dopamine
  • L-DOPA
  • γ-Glutamyl Dopamine
  • γ-Glutamyl-p-nitroanilide (GGT substrate)
  • Glutathione (GGT substrate)

Properties

CAS Number

52370-58-8

Product Name

gamma-Glutamyldopa

IUPAC Name

(2S)-2-amino-5-[[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethyl]amino]-5-oxopentanoic acid

Molecular Formula

C14H18N2O7

Molecular Weight

326.30 g/mol

InChI

InChI=1S/C14H18N2O7/c15-8(13(20)21)2-4-12(19)16-9(14(22)23)5-7-1-3-10(17)11(18)6-7/h1,3,6,8-9,17-18H,2,4-5,15H2,(H,16,19)(H,20,21)(H,22,23)/t8-,9-/m0/s1

InChI Key

KEKSCSDLHBLBDJ-IUCAKERBSA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CCC(C(=O)O)N)O)O

Synonyms

gamma-glutamyl DOPA
gamma-glutamyl L-dopa
gamma-glutamyl-3,4-dihydroxyphenylalanine
gludopa

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CCC(C(=O)O)N)O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.